1-[3-(Difluoromethoxy)phenyl]ethanamine
Description
1-[3-(Difluoromethoxy)phenyl]ethanamine (CAS No. 926263-64-1) is a fluorinated aromatic amine with the molecular formula C₉H₁₁F₂NO and a molar mass of 187.19 g/mol . Its structure comprises a phenyl ring substituted with a difluoromethoxy (–OCF₂H) group at the meta position and an ethanamine (–CH₂CH₂NH₂) side chain. The difluoromethoxy group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLKJIXCWFZYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926263-64-1 | |
| Record name | 1-[3-(difluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Research indicates that 1-[3-(difluoromethoxy)phenyl]ethanamine exhibits significant interactions with neurotransmitter systems, particularly serotonin and norepinephrine. These interactions suggest potential therapeutic applications in treating various psychiatric and neurological disorders:
- Serotonin Receptor Interaction : The compound's binding affinity to serotonin receptors may indicate its role in mood regulation and anxiety responses. Studies have shown that it can modulate serotonin levels, potentially making it useful in treating depression and anxiety disorders .
- Norepinephrine Transporter Interaction : Its interaction with norepinephrine transporters suggests possible applications in treating attention-deficit hyperactivity disorder (ADHD). By influencing norepinephrine levels, the compound may help improve focus and reduce impulsivity in affected individuals .
Case Studies
Several studies have explored the pharmacological effects of this compound:
- In Vitro Studies : Research has demonstrated that the compound binds effectively to specific receptor sites, indicating its potential mechanism of action. For instance, a study showed its efficacy in modulating serotonin receptor activity, which is crucial for mood regulation .
- Animal Models : In vivo studies using animal models have suggested that the compound can produce antidepressant-like effects, supporting its potential use in clinical settings for mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-[3-(Difluoromethoxy)phenyl]ethanamine with key analogs based on substituent type, position, and physicochemical properties:
Key Observations:
- Halogen vs. Fluorinated Alkoxy Groups : Chloro-fluoro analogs (e.g., (R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl) have higher electronegativity, while trifluoromethyl groups (e.g., 127852-30-6) enhance metabolic stability .
- Chain Length : 2-[3-(Difluoromethoxy)phenyl]ethanamine differs in amine chain length, which may influence solubility and pharmacokinetics .
Q & A
Q. What are the optimal synthetic routes for 1-[3-(Difluoromethoxy)phenyl]ethanamine, and how can purity be ensured?
- Methodological Answer : Reductive amination is a common method for synthesizing aryl-ethanamine derivatives. For example, reductive amination of 3-(difluoromethoxy)benzaldehyde with nitroethane followed by catalytic hydrogenation could yield the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended to isolate the amine. Characterization should include H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Q. What spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer : Use a combination of H NMR (to identify aromatic protons and ethanamine CH-NH groups), F NMR (to confirm difluoromethoxy substituents), and FT-IR (for NH stretching vibrations at ~3300 cm). Cross-validation with computational tools like Gaussian for predicted NMR chemical shifts or collision cross-sectional analysis (CCS) can resolve ambiguities in spectral interpretation .
Q. What safety protocols should be followed given limited hazard data?
- Methodological Answer : Default to OSHA guidelines for amine handling: use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers under inert gas (N/Ar) at 2–8°C. Monitor for decomposition via TLC or GC-MS, as fluorinated compounds may release HF under thermal stress .
Advanced Research Questions
Q. How can researchers address contradictory spectral data during characterization?
- Methodological Answer : Contradictions often arise from rotational isomers or solvent effects. For example, the difluoromethoxy group’s conformational flexibility may split NMR peaks. Use variable-temperature NMR to observe dynamic processes or employ X-ray crystallography (if crystalline) for unambiguous structural confirmation. Computational DFT studies (e.g., B3LYP/6-311+G(d,p)) can model rotamer populations and predict NMR shifts .
Q. What strategies mitigate low yields in reductive amination for this compound?
- Methodological Answer : Optimize reaction conditions:
Q. How to design bioactivity studies when existing pharmacological data is scarce?
- Methodological Answer : Leverage structural analogs (e.g., trifluoromethoxy-substituted ethanamines) as reference compounds. Perform ligand-based virtual screening (e.g., using ZINC databases) to predict binding to targets like monoamine oxidases or serotonin receptors. Validate via in vitro assays (e.g., MAO-B inhibition) with positive controls (e.g., selegiline) and dose-response curves .
Q. What computational approaches predict environmental persistence or toxicity?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR). For in silico toxicity, apply Derek Nexus or ProTox-II to flag potential mutagenicity or hepatotoxicity. Experimental validation via Ames test (OECD 471) or zebrafish embryo toxicity assay (FET) is recommended if computational results raise concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
